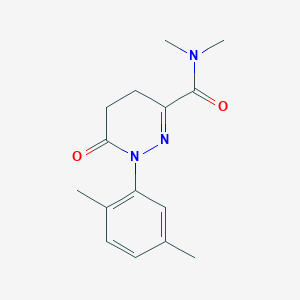
N-(2-chloro-4,6-dimethylphenyl)-2-(cyanomethylsulfanyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chloro-4,6-dimethylphenyl)-2-(cyanomethylsulfanyl)acetamide, also known as CDMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of N-(2-chloro-4,6-dimethylphenyl)-2-(cyanomethylsulfanyl)acetamide is not fully understood, but it is believed to work through multiple pathways. N-(2-chloro-4,6-dimethylphenyl)-2-(cyanomethylsulfanyl)acetamide has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and to induce cell death through apoptosis. Additionally, N-(2-chloro-4,6-dimethylphenyl)-2-(cyanomethylsulfanyl)acetamide has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-(2-chloro-4,6-dimethylphenyl)-2-(cyanomethylsulfanyl)acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its cancer-fighting and neuroprotective effects, N-(2-chloro-4,6-dimethylphenyl)-2-(cyanomethylsulfanyl)acetamide has been shown to have anti-inflammatory and antioxidant effects. N-(2-chloro-4,6-dimethylphenyl)-2-(cyanomethylsulfanyl)acetamide has also been shown to have analgesic effects in animal models of pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(2-chloro-4,6-dimethylphenyl)-2-(cyanomethylsulfanyl)acetamide for lab experiments is its relative ease of synthesis. Additionally, N-(2-chloro-4,6-dimethylphenyl)-2-(cyanomethylsulfanyl)acetamide has been shown to have low toxicity in animal studies. However, one limitation of N-(2-chloro-4,6-dimethylphenyl)-2-(cyanomethylsulfanyl)acetamide is its limited solubility in water, which may make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are numerous future directions for research on N-(2-chloro-4,6-dimethylphenyl)-2-(cyanomethylsulfanyl)acetamide. One area of interest is in further exploring its potential as a cancer treatment. Additionally, there is interest in investigating its potential as a treatment for neurodegenerative diseases such as Parkinson's and Alzheimer's. Further research is also needed to better understand its mechanism of action and to optimize its therapeutic potential.
Synthesemethoden
N-(2-chloro-4,6-dimethylphenyl)-2-(cyanomethylsulfanyl)acetamide can be synthesized through a multistep process involving the reaction of 2-chloro-4,6-dimethylphenylamine with potassium thioacetate, followed by the reaction of the resulting intermediate with cyanomethyl chloride. The final product is obtained through the reaction of the intermediate with acetic anhydride.
Wissenschaftliche Forschungsanwendungen
N-(2-chloro-4,6-dimethylphenyl)-2-(cyanomethylsulfanyl)acetamide has been the subject of numerous scientific studies due to its potential therapeutic applications. Some of the most promising research has been in the areas of cancer treatment and neuroprotection. N-(2-chloro-4,6-dimethylphenyl)-2-(cyanomethylsulfanyl)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, N-(2-chloro-4,6-dimethylphenyl)-2-(cyanomethylsulfanyl)acetamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's.
Eigenschaften
IUPAC Name |
N-(2-chloro-4,6-dimethylphenyl)-2-(cyanomethylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2OS/c1-8-5-9(2)12(10(13)6-8)15-11(16)7-17-4-3-14/h5-6H,4,7H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEWBHRYZQKWGSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)CSCC#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-Chlorophenyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole-5-sulfonamide](/img/structure/B7455930.png)
![2-[(4-fluorophenyl)methylsulfanyl]-3a,4,5,6,7,7a-hexahydro-1H-benzimidazole;hydrochloride](/img/structure/B7455938.png)
![(4Z)-2-(3-methylphenyl)-4-[(1-methylpyrazol-4-yl)methylidene]-1,3-oxazol-5-one](/img/structure/B7455946.png)
![N-[(3-chlorophenyl)methyl]-N,1-dimethyl-6-oxopyridazine-3-carboxamide](/img/structure/B7455949.png)






![N-(5-chloropyridin-2-yl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B7455988.png)

![1-(3,4-Dihydroxyphenyl)-2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B7456003.png)
![2-(Oxolan-2-ylmethylsulfanyl)-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B7456010.png)